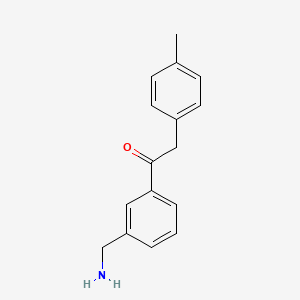

1-(3-Aminomethyl-phenyl)-2-p-tolyl-ethanone

Beschreibung

BenchChem offers high-quality 1-(3-Aminomethyl-phenyl)-2-p-tolyl-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Aminomethyl-phenyl)-2-p-tolyl-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C16H17NO |

|---|---|

Molekulargewicht |

239.31 g/mol |

IUPAC-Name |

1-[3-(aminomethyl)phenyl]-2-(4-methylphenyl)ethanone |

InChI |

InChI=1S/C16H17NO/c1-12-5-7-13(8-6-12)10-16(18)15-4-2-3-14(9-15)11-17/h2-9H,10-11,17H2,1H3 |

InChI-Schlüssel |

VNFQSXPPSSZAOY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)CC(=O)C2=CC=CC(=C2)CN |

Herkunft des Produkts |

United States |

Biologische Aktivität

1-(3-Aminomethyl-phenyl)-2-p-tolyl-ethanone is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's structure, biological interactions, and relevant research findings.

Chemical Structure and Properties

1-(3-Aminomethyl-phenyl)-2-p-tolyl-ethanone features a ketone functional group and an amino group, which contribute to its biological activity. The molecular formula is C16H17NO, with a molecular weight of approximately 251.32 g/mol. The structure consists of:

- Amino Group : Facilitates interactions with biological targets.

- Ketone Group : Enhances reactivity in various biochemical pathways.

Biological Activity Overview

The biological activity of 1-(3-Aminomethyl-phenyl)-2-p-tolyl-ethanone has been investigated in several studies, focusing on its effects on neurotransmitter systems, enzyme interactions, and potential therapeutic applications.

Neuropharmacological Effects

Research indicates that the compound may influence neurotransmitter systems, which can have implications for treating neurological disorders. For instance, it has been shown to interact with specific receptors and enzymes involved in neurotransmission, suggesting potential applications in neuropharmacology.

Anticancer Activity

1-(3-Aminomethyl-phenyl)-2-p-tolyl-ethanone has been evaluated for its anticancer properties. Preliminary studies suggest it may exhibit antiproliferative effects against various cancer cell lines. For example:

| Cell Line | % Inhibition |

|---|---|

| T-47D (Breast Cancer) | 90.47% |

| SK-MEL-5 (Melanoma) | 84.32% |

| MDA-MB-468 (Breast) | 84.83% |

These findings indicate that the compound may serve as a lead for developing novel anticancer agents .

The mechanism by which 1-(3-Aminomethyl-phenyl)-2-p-tolyl-ethanone exerts its biological effects involves several pathways:

- Enzyme Modulation : The compound can inhibit enzymes that play critical roles in cancer progression and metabolism.

- Receptor Interaction : It binds to specific receptors that are involved in neurotransmission and cancer cell signaling pathways.

- Apoptosis Induction : Some studies suggest that it may induce apoptosis in cancer cells, leading to reduced cell viability .

Case Studies and Research Findings

Several case studies have highlighted the compound's potential in various therapeutic areas:

- Study on Anticancer Activity : A recent study evaluated the compound against a panel of cancer cell lines, demonstrating significant cytotoxicity and suggesting further exploration into its use as an anticancer agent .

- Neuropharmacological Research : Investigations into the compound's effects on neurotransmitter systems have shown promise for treating neurological disorders, emphasizing its relevance in neuropharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.